molecular formula C16H18N3S.Cl<br>C16H18ClN3S B129964 Methylene Blue trihydrate CAS No. 7220-79-3

Methylene Blue trihydrate

Cat. No.: B129964
CAS No.: 7220-79-3
M. Wt: 319.9 g/mol
InChI Key: CXKWCBBOMKCUKX-UHFFFAOYSA-M
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Description

Methylene Blue trihydrate (MBT), with the chemical formula C₁₆H₁₈ClN₃S·3H₂O and CAS No. 7220-79-3, is a phenothiazine derivative widely used as a redox indicator, biological stain, and therapeutic agent . It exhibits a dark green crystalline appearance, a melting point of 190°C, and solubility in water and ethanol . MBT’s planar structure enables strong intermolecular interactions (e.g., π-π stacking and hydrogen bonding), which stabilize its redox-active properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylene Blue trihydrate can be synthesized through the oxidation of dimethyl-p-phenylenediamine in the presence of sodium thiosulfate. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced by a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Key Synthetic Pathways:

StepReaction DescriptionConditions
1Nitrosation of dimethylaniline0°C–2°C, high acidity
2Reduction to p-aminodimethylanilineIron powder catalyst
3Oxidation with sodium thiosulfate0°C–5°C
4Ring closure with dimethylanilineCopper sulfate catalyst, boiling
  • The final product is separated from iron and dichromate sludges .

  • Alternative methods include electrochemical oxidation of dimethyl-4-phenylenediamine with sulfide ions .

Redox Reactions

This compound exhibits reversible redox activity, functioning as both an electron donor and acceptor:

Redox Mechanisms:

  • Reduction :
    MB++2e+2H+MBH2\text{MB}^++2\text{e}^-+2\text{H}^+\rightarrow \text{MBH}_2 (leuco-methylene blue) .

    • Achieved with sodium dithionite or zinc/HCl .

  • Oxidation :

    • Auto-oxidation of leuco-MB produces hydrogen peroxide (H2O2\text{H}_2\text{O}_2) .

    • Reacts with methemoglobin to regenerate ferrous hemoglobin .

Photochemical Reactions

Methylene blue’s photosensitizing properties enable light-driven reactions:

Light-Activated Processes:

ConditionReactionProduct
UV/Visible light exposureGenerates singlet oxygen (1O2^1\text{O}_2)Oxidative damage to pathogens
Near-infrared (NIR) irradiationReleases free MB from polymer conjugatesControlled drug delivery

Absorption Peaks :

  • λmax=664nm\lambda_{\text{max}}=664\,\text{nm} (aqueous solution) .

  • Aggregation shifts peaks to 596–673 nm .

Incompatible Reactions and Decomposition

This compound reacts hazardously under specific conditions:

Hazardous Reactions:

ReactantConditionsProducts
Strong oxidizers (e.g., dichromates)High heatNOx,CO,CO2,HCl\text{NO}_x,\text{CO},\text{CO}_2,\text{HCl}
Alkali metal iodidesAmbientDouble salts
Reducing agents (e.g., Zn/H⁺)AcidicReversible decolorization

Thermal Decomposition :

  • Above 100°C: Releases toxic fumes (NOₓ, SOₓ, Cl⁻) .

Biological Redox Interactions

This compound modulates cellular redox states:

In Vivo Effects:

SystemReactionConsequence
ErythrocytesOxidizes hemoglobin to methemoglobinDose-dependent anemia
MitochondriaBypasses complex I/III in electron transport chainEnhances ATP synthesis

Dose-Dependent Paradox :

  • Low doses (<2 mg/kg): Antioxidant via NADPH-quinone oxidoreductase .

  • High doses (>4 mg/kg): Pro-oxidant, inducing methemoglobinemia .

Analytical and Diagnostic Reactions

Methylene blue’s chromogenic properties enable analytical applications:

Spectrophotometric Use:

ParameterValue
λmax\lambda_{\text{max}} (visible light)664–668 nm
Molar extinction coefficient (ε\varepsilon )95,000 L/mol·cm

Derivatization Reactions :

  • Conjugation with polyethyleneimine (PEI) via carbamate bonds for controlled release .

Stability Profile

FactorEffect
pH < 4Forms acidic solutions
LightAccelerates decomposition
Oxidizing environmentsRapid degradation

Scientific Research Applications

Biomedical Applications

Methylene blue trihydrate is primarily recognized for its therapeutic properties in medical settings. Below are key applications:

Treatment of Methemoglobinemia

Methylene blue is FDA-approved for treating acquired methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues. The compound acts as a reducing agent, converting methemoglobin back to hemoglobin .

Antimicrobial Properties

MBT has been employed as a bacteriological stain and antiseptic, particularly in urinary tract infections. Its ability to inhibit bacterial growth makes it valuable in clinical settings .

Neuroprotective Effects

Recent studies indicate that MBT may have neuroprotective properties, particularly in models of brain injury. It has been shown to reduce inflammation and protect against oxidative stress by enhancing mitochondrial function in neuronal cells .

ApplicationMechanism of ActionEvidence Source
Treatment of MethemoglobinemiaReduces methemoglobin to hemoglobinDrugBank
Antimicrobial AgentInhibits bacterial growthThermo Scientific
NeuroprotectionEnhances mitochondrial function and reduces inflammationMDPI

Chemical and Biological Research

This compound serves as a crucial reagent in various chemical and biological experiments.

Staining Agent

MBT is widely used as a biological stain for nucleic acids and cellular components due to its fluorescent properties. It allows for visualization during microscopy .

Redox Indicator

In analytical chemistry, MBT functions as a redox indicator in titrations, providing visual cues during reactions involving oxidation-reduction processes .

Enzyme Inhibition Studies

Methylene blue acts as an inhibitor of guanylate cyclase and other enzymes, which makes it useful in studying enzyme kinetics and mechanisms .

ApplicationDescriptionEvidence Source
Staining AgentFluorescent dye for microscopyMDPI
Redox IndicatorIndicates oxidation-reduction reactionsThermo Scientific
Enzyme InhibitionInhibits guanylate cyclaseSCBT

Toxicological Studies

Although this compound has many beneficial applications, it is also important to consider its toxicological profile.

Carcinogenicity Studies

Research conducted by the National Cancer Institute indicated potential carcinogenic effects in long-term studies involving animal models. Notably, increased incidences of pancreatic lesions were observed in male rats exposed to higher doses over extended periods .

Acute Toxicity

Acute toxicity studies have shown that high doses can lead to methemoglobinemia and other hematological changes in both rats and mice .

Case Studies

Case Study 1: Neuroprotective Effects in Stroke Models
A study demonstrated that methylene blue administration reduced brain edema and inflammatory cytokine levels in rat models of stroke, suggesting its potential use as a neuroprotective agent following cerebral ischemia .

Case Study 2: Efficacy against Bacterial Infections
Clinical trials have shown that methylene blue can effectively reduce bacterial load in urinary tract infections when used as an adjunct therapy alongside standard antibiotics .

Mechanism of Action

Methylene Blue trihydrate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Below is a comparative analysis of MBT with structurally related thiazine dyes and other phenothiazines:

Table 1: Chemical and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
Methylene Blue Trihydrate C₁₆H₁₈ClN₃S·3H₂O 373.90 Redox indicator, DNA intercalation, methemoglobinemia treatment Biomedical staining, pollutant detection
Methylene Blue (Anhydrous) C₁₆H₁₈ClN₃S 319.85 Lacks hydration stability; hygroscopic Same as MBT but less stable in aqueous solutions
Azure A Chloride C₁₄H₁₄ClN₃S 291.80 Smaller planar structure; weaker π-π interactions Flow cytometry, histological staining
Toluidine Blue O C₁₅H₁₆ClN₃S 305.82 Selective staining of acidic tissues (e.g., mast cells) Diagnostic histopathology

Table 2: Toxicity and Stability

Compound Acute Oral LD₅₀ (Rodents) Stability in Solution Notable Toxic Effects
MBT 250 mg/kg (rats) Stable at pH 7–9 Splenomegaly, bone marrow hyperplasia, hemolytic anemia
Azure A Not reported Light-sensitive Mild cytotoxicity in vitro
Toluidine Blue O 200 mg/kg (mice) Degrades in acidic media Local tissue irritation

Research Findings and Differentiation

(a) DNA Interaction Mechanisms

MBT intercalates into DNA base pairs, increasing inter-base distance by 2–3 Å, with preferential binding to AA-TT pairs via charge transfer (binding energy: −28.5 kcal/mol) . In contrast, Azure A exhibits weaker intercalation due to reduced π-π stacking capacity .

(b) Adsorption Efficiency

Hydroxy-ferrum cross-linked rectorite adsorbs MBT at 163.67 mg/g, outperforming activated carbon (typical capacity: ~100 mg/g) . This is attributed to MBT’s cationic nature and strong affinity for negatively charged substrates.

(c) Species-Specific Toxicity

Mice are more sensitive than rats to MBT-induced anemia, with hemoglobin dropping by 30% in mice vs. 15% in rats at 200 mg/kg doses . Splenic hematopoiesis and liver hemosiderin deposits are prominent in mice .

Biological Activity

Methylene Blue trihydrate (MBT), a synthetic dye and medication, has garnered attention in various biological applications due to its unique properties. This article explores the biological activity of MBT, focusing on its mechanisms of action, therapeutic uses, and associated research findings.

This compound is a thiazine dye with the chemical formula C16H24ClN3O3SC_{16}H_{24}ClN_3O_3S and a molecular weight of 373.9 g/mol. It is soluble in water and alcohol but insoluble in ether . Its primary mechanisms of action include:

  • Inhibition of Nitric Oxide Synthase (NOS) : MBT acts as an inhibitor of NOS, which plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes .
  • Antioxidant Properties : MBT has been shown to reduce oxidative stress by acting as an electron acceptor, thereby protecting cells from damage caused by reactive oxygen species (ROS) .
  • Binding to Tau Protein : In neurodegenerative diseases like Alzheimer's, MBT inhibits tau filament formation by oxidizing cysteine residues, which helps maintain tau in its monomeric form .

Biological Applications

This compound has several notable applications in biology and medicine:

  • Treatment of Methemoglobinemia : MBT is commonly used to treat methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively. It converts methemoglobin back to hemoglobin by acting as a reducing agent .
  • Antimicrobial Activity : Studies have indicated that MBT exhibits antimicrobial properties against various pathogens, including bacteria and fungi .
  • Staining Agent : In histology, MBT serves as a biological stain for visualizing cellular structures under a microscope .

Toxicological Studies

Research into the toxicity and carcinogenic potential of MBT has been extensive. A two-year carcinogenicity study revealed that high doses of MBT led to significant health issues in laboratory animals:

  • Hematological Effects : Doses greater than 50 mg/kg resulted in methemoglobinemia and regenerative Heinz body anemia, indicating red blood cell damage .
  • Tumor Development : Increased incidences of tumors were observed in male rats, including pancreatic islet tumors and malignant lymphomas in both sexes .

Summary of Toxicological Findings

Study DurationSpeciesDose (mg/kg)Observed Effects
1 MonthRats0, 125, 250, 500, 1000, 2000Weight loss, methemoglobinemia
3 MonthsRats0, 25, 50, 100, 200Anemia, spleen enlargement
2 YearsRats0, 5, 25, 50Tumor development
2 YearsMice0, 2.5, 12.5, 25Increased survival at higher doses

Case Studies

Several case studies highlight the clinical efficacy of this compound:

  • A multicenter retrospective chart review demonstrated that all patients treated with MBT for methemoglobinemia experienced a decrease in methemoglobin levels by at least 50% within one hour post-treatment .
  • In cases involving Alzheimer's disease models in mice, administration of MBT resulted in reduced insoluble tau levels and improved cognitive function .

Q & A

Basic Research Questions

Q. What are the critical considerations for standardizing methylene blue adsorption experiments in aqueous solutions?

  • Methodological Answer : Adsorption experiments require precise control of pH (adjusted with 0.1 M HCl/NaOH), dye concentration (e.g., 1 g/L stock solution), and temperature. Use UV-Vis spectroscopy at λabs = 661 nm for quantification. Ensure consistent adsorbent mass-to-solution ratios and equilibration times. Validate adsorption models (e.g., Langmuir or Freundlich) with triplicate measurements to account for variability .

Q. How should researchers handle and store methylene blue trihydrate to ensure safety and stability?

  • Methodological Answer : Store in airtight containers at +20°C, protected from light and moisture. Use PPE (gloves, goggles) to avoid skin/eye contact (GHS Category 2/2A). For spills, avoid dust generation and use ethanol-compatible absorbents. Monitor stability via thermogravimetric analysis (TGA) to detect hydration state changes .

Q. What analytical techniques are essential for characterizing methylene blue hydrates?

  • Methodological Answer : Use X-ray powder diffraction (XRPD) for crystal structure identification, differential scanning calorimetry (DSC) for phase transitions, and dynamic vapor sorption (DVS) to study hydration/dehydration kinetics. Infrared spectroscopy (ATR-IR) can differentiate hydrate forms via O-H and N-H stretching bands .

Advanced Research Questions

Q. How do hydration state discrepancies (e.g., trihydrate vs. other hydrates) impact research reproducibility and data interpretation?

  • Methodological Answer : Commercial "trihydrate" often contains variable hydration states. Use solution calorimetry (SolCal) and TGA to quantify water content. Cross-reference with pharmacopeial assays (e.g., USP methods) for purity validation. Report hydration state explicitly in methods to avoid misinterpretation of molar calculations (e.g., molecular weight ranges from 319.86 anhydrous to 373.90 trihydrate) .

Q. What strategies resolve contradictions in adsorption isotherm data for methylene blue across studies?

  • Methodological Answer : Discrepancies arise from pH-dependent charge interactions (methylene blue is cationic at pH > 3) and adsorbent surface heterogeneity. Conduct zeta potential measurements to characterize adsorbent surfaces. Compare isotherm models (Langmuir vs. BET) with error analysis (e.g., R<sup>2</sup> > 0.95). Replicate experiments under controlled humidity to minimize hydration effects .

Q. How can researchers mitigate the influence of methylene blue’s redox activity on experimental outcomes in biochemical assays?

  • Methodological Answer : Pre-treat solutions with antioxidants (e.g., ascorbic acid) to stabilize redox state. Use cyclic voltammetry to monitor reduction potential (E1/2 ≈ -0.25 V vs. SCE). Validate results with alternative dyes (e.g., toluidine blue) to confirm specificity. Control oxygen levels via nitrogen purging to prevent auto-oxidation .

Q. What experimental conditions govern hydrate phase transitions in methylene blue, and how can they be controlled?

  • Methodological Answer : Hydrate stability depends on water activity (aw) and temperature. Use DVS to map stability domains (e.g., dihydrate stable at aw = 0.3–0.5, 25°C). For synthesis, equilibrate suspensions at target humidity (e.g., saturated salt solutions). Monitor transitions in situ with variable-temperature XRPD .

Q. How do impurities (e.g., Azure B/C) affect methylene blue’s performance in photodynamic therapy research?

  • Methodological Answer : Quantify impurities via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water). Azure B/C increase nonspecific phototoxicity; use USP-grade methylene blue (≥95% purity). Validate biological assays with impurity-spiked controls to establish dose-response thresholds .

Q. Tables for Key Data

Table 1: Hydration States and Stability Ranges of Methylene Blue

Hydrate FormWater Content (H2O equivalents)Stability Range (aw/Temperature)
Monohydrate1.0aw < 0.2, T > 40°C
Dihydrate (Form I)2.0aw = 0.3–0.5, 25°C
Dihydrate (Form II)2.2aw = 0.6–0.8, 25°C
Pentahydrate5.0aw > 0.9, T < 25°C
Data derived from DVS and SolCal experiments .

Table 2: Key Physicochemical Properties of this compound

PropertyValueMethod/Reference
Molecular Weight373.90 g/molPharmacopeial assay
λabs (max)661 nmUV-Vis spectroscopy
Melting Point190°C (decomposition)TGA/DSC
Solubility in Water35 g/L (25°C)OECD Guideline 105

Properties

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride
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InChI

InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1
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InChI Key

CXKWCBBOMKCUKX-UHFFFAOYSA-M
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Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]
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Molecular Formula

C16H18ClN3S
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Related CAS

150645-86-6, 39612-13-0
Record name Poly(methylene blue)
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Record name Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer
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DSSTOX Substance ID

DTXSID0023296
Record name Methylene blue
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Molecular Weight

319.9 g/mol
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Physical Description

Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus]
Record name Methylene blue
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Solubility

In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%.
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Vapor Pressure

0.00000013 [mmHg]
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Mechanism of Action

* Main mechanism of action involves inhibition of nitric oxide synthase and guanylate cyclase. * In Alzheimers Disease: a mechanistic study found that methylene blue oxidizes cysteine sulfhydryl groups on tau to keep tau monomeric. One preclinical treatment study in tauopathy mice reported anti-inflammatory or neuroprotective effects mediated by the Nrf2/antioxidant response element (ARE); another reported insoluble tau reduction and a learning and memory benefit when given early. * In Methemoglobinemia: Methylene Blue acts by reacting within RBC to form leukomethylene blue, which is a reducing agent of oxidized hemoglobin converting the ferric ion (fe+++) back to its oxygen-carrying ferrous state(fe++). * As antimalarial agent: Methylene Blue, a specific inhibitor of P.falciparum glutathione reductase has the potential to reverse CQ resistance and it prevents the polymerization of haem into haemozoin similar to 4-amino-quinoline antimalarials. * For ifosfamide induced neurotoxicity: Methylene blue functions as an alternate electron acceptor. It acts to reverse the NADH inhibition caused by gluconeogenesis in the liver while blocking the transformation of chloroethylamine into chloroacetaldehyde. In addition, it inhibits various amine oxidase activities, which also prevents the formation of chloroacetaldehyde., The mechanism of modulation of cyclic guanosine monophosphate accumulation by methylene blue, a putative inhibitor of soluble guanylate cyclase, was investigated in cultured rabbit pulmonary arterial smooth muscle cells. Control or methylene blue pretreated rabbit pulmonary arterial smooth muscle were stimulated with sodium nitroprusside, nitrosothiols or endothelium derived relaxing factor released basally from bovine pulmonary arterial endothelial cells, in short term cocultures. The putative endothelium-derived relaxing factor, S-nitroso-L-cysteine, a stab1e deaminated analog of S-nitroso-L-cysteine, S-nitroso-3-mercaptoproprionic acid and sodium nitroprusside produced concentration-dependent (1-100 uM) increase (1.5- to 12-fold) in rabbit pulmonary arterial smooth muscle cells cyclic guanosine monophospate levels. Methylene blue pretreatment inhibited S-nitroso-L-cysteine and sodium nitroprusside induced cyclic guanosine monophosphate accumulation by 51% to 100%, but S-nitroso-3-mercaptoproprionic acid mediated responses were not altered by methylene blue. The inhibition profile of methylene blue on nitrovasodilator induced cyclic guanosine monophosphate accumulation was quantitatively reproduced by extracellular generation of superoxide anion with xanthine (100 uM) and xanthine oxidase (5 mU). Similarly to methylene blue pretreatment, superoxide anion generation had no effects on base-line cyclic guanosine phosphate levels or cyclic guanosine phosphate responses elicited by S-nitroso-3-mercaptoproprionic acid. Furthermore, methylene blue induced a dose and time dependent generation of superoxide anion from rabbit pulmonary arterial smooth muscle cells, as evidenced from spectrophotometric determination of cytochrome c reduction. Inhibition of cyclic guanosine monophosphate accumulation in response to S-nitroso-L-cysteine and sodium nitroprusside by methylene blue was completely prevented by superoxide dismutase but not catalase. Selective pretreatment of endothelial cells with methylene blue before co-culture with untreated rabbit pulmonary arterial smooth muscle produced a reduction in rabbit pulmonary arterial smooth muscle cyclic guanosine monophosphate levels of a magnitude comparable with that seen in cocultures of methylene blue pretreated rabbit pulmonary arterial smooth muscle with untreated endothelial cells, and which was partially prevented by superoxide dismutase.
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Impurities

3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium
Record name Methylene blue
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Color/Form

Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/

CAS No.

61-73-4, 7220-79-3, 97130-83-1
Record name Methylene blue
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLENE BLUE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NAP7826UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methylene blue
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

100-110 °C (decomposes)
Record name Methylene blue
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methylene blue
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylene Blue trihydrate
Reactant of Route 2
Reactant of Route 2
Methylene Blue trihydrate
Reactant of Route 3
Reactant of Route 3
Methylene Blue trihydrate
Reactant of Route 4
Reactant of Route 4
Methylene Blue trihydrate
Reactant of Route 5
Reactant of Route 5
Methylene Blue trihydrate
Reactant of Route 6
Methylene Blue trihydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.